molecular formula C23H34N2O4 B4912510 [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B4912510
M. Wt: 402.5 g/mol
InChI Key: WGZAOFRFGHMYMA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a methoxyphenyl group, and a pyrrolidine moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their coupling with the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application, but generally, it modulates the activity of its targets, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

When compared to similar compounds, [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone stands out due to its unique combination of structural features. Similar compounds may include those with piperidine or pyrrolidine rings but lacking the specific methoxyphenyl group or hydroxymethyl substitution. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-28-22-15-17(23(27)25-12-4-7-19(25)16-26)8-9-21(22)29-20-10-13-24(14-11-20)18-5-2-3-6-18/h8-9,15,18-20,26H,2-7,10-14,16H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZAOFRFGHMYMA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCCC2CO)OC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N2CCC[C@H]2CO)OC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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